molecular formula C24H27N3O4 B13362968 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(3-isopentyl-4-oxo-3,4-dihydro-6-quinazolinyl)acetamide

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(3-isopentyl-4-oxo-3,4-dihydro-6-quinazolinyl)acetamide

Cat. No.: B13362968
M. Wt: 421.5 g/mol
InChI Key: PBOMRRZRASLVBT-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(3-isopentyl-4-oxo-3,4-dihydro-6-quinazolinyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzodioxepin ring fused with a quinazolinyl moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(3-isopentyl-4-oxo-3,4-dihydro-6-quinazolinyl)acetamide typically involves multi-step organic reactions. The starting materials might include benzodioxepin derivatives and quinazolinyl compounds. Common synthetic routes could involve:

    Formation of the Benzodioxepin Ring: This might be achieved through cyclization reactions involving appropriate precursors.

    Quinazolinyl Derivative Synthesis: This could involve the condensation of anthranilic acid derivatives with isopentyl ketones.

    Coupling Reactions: The final step might involve coupling the benzodioxepin and quinazolinyl derivatives under specific conditions, such as the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the benzodioxepin ring, leading to the formation of quinones.

    Reduction: Reduction reactions could target the quinazolinyl moiety, potentially converting ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzodioxepin or quinazolinyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound could be investigated for its pharmacological properties, including potential therapeutic effects. Its structure suggests it might interact with specific enzymes or receptors.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or advanced composites.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(3-isopentyl-4-oxo-3,4-dihydro-6-quinazolinyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxepin Derivatives: Compounds with similar benzodioxepin structures.

    Quinazolinyl Derivatives: Compounds featuring the quinazolinyl moiety.

Uniqueness

What sets this compound apart is the combination of the benzodioxepin and quinazolinyl structures, which might confer unique chemical and biological properties.

Properties

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[3-(3-methylbutyl)-4-oxoquinazolin-6-yl]acetamide

InChI

InChI=1S/C24H27N3O4/c1-16(2)8-9-27-15-25-20-6-5-18(14-19(20)24(27)29)26-23(28)13-17-4-7-21-22(12-17)31-11-3-10-30-21/h4-7,12,14-16H,3,8-11,13H2,1-2H3,(H,26,28)

InChI Key

PBOMRRZRASLVBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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